Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate
Description
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate (CAS 51925-56-5, molecular formula C₉H₁₅NO₅) is a β-keto ester derivative featuring an ethoxycarbonylmethylamino substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its molecular weight is 217.22 g/mol, and it requires storage at 2–8°C under dry conditions due to its sensitivity to hydrolysis and thermal degradation .
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-3-14-8(12)5-7(11)10-6-9(13)15-4-2/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQYYNSQWWZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336465 | |
| Record name | Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51925-56-5 | |
| Record name | Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(ETHOXYCARBONYLMETHYLAMINO)-3-OXOPROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base, followed by the addition of ethylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate is a versatile compound with applications spanning across various scientific disciplines.
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology It is employed in studying enzyme mechanisms and metabolic pathways. Its structural properties enable researchers to explore its interactions with specific enzymes, potentially providing insights into metabolic pathways. The compound is believed to modulate enzymatic activities and receptor binding, leading to significant biological effects.
- Medicine It is explored for potential therapeutic properties and as a building block in drug development. Its unique structural features may confer beneficial pharmacological properties. Ongoing research explores its therapeutic potential, particularly as a building block in drug development.
- Industry It is utilized in producing specialty chemicals and materials.
This compound has potential biological activities, particularly in medicinal chemistry and enzyme research. It can modulate enzymatic activities and receptor binding, leading to biological effects. It is used in studies to understand enzyme mechanisms and metabolic pathways, making it a valuable tool in biochemical research.
Therapeutic Potential
Ongoing research indicates the therapeutic potential of this compound. It is investigated for its role as a building block in drug development, particularly due to its unique structural features that may confer beneficial pharmacological properties. Related compounds have shown potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes pathology. Modifications to similar structures have demonstrated enhanced activity against ER stress-induced β-cell dysfunction, suggesting that derivatives of this compound could play a role in diabetes treatment strategies.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include enzymatic catalysis and receptor binding, which are crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Classification of Analogs
Similar compounds can be categorized based on substituents at the 3-position of the β-keto ester backbone:
Aromatic or Heteroaromatic Substituents
- Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Synthesized via condensation of ethyl 3-oxopropanoate with 4-methoxyphenyl groups, this derivative is used in the synthesis of acrylate derivatives for medicinal chemistry applications .
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: A fluorinated analog with enhanced electronic properties, utilized as a key intermediate in drug discovery .
- Ethyl 3-(2-chlorophenyl)-3-oxopropanoate: Chlorine substitution increases lipophilicity, making it suitable for antimicrobial agent synthesis .
Amino-Functionalized Substituents
- Ethyl 3-(benzyl(2-(benzylamino)ethyl)amino)-3-oxopropanoate: Features a branched aminoethyl group, employed in palladium-catalyzed α-arylation reactions for calcium channel inhibitor synthesis .
- Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate: An aminopyridine derivative with anticancer activity targeting AIMP2-DX2 .
Cyclic or Heterocyclic Substituents
- Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Incorporates a tetrahydrofuran ring, influencing steric and solubility properties .
- Ethyl 3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropanoate: Synthesized via Grubbs catalyst-mediated metathesis, demonstrating utility in ring-closing reactions .
Key Observations :
- Substituents dictate reaction pathways: Aromatic derivatives often require electrophilic substitution (e.g., Friedel-Crafts), while amino-functionalized analogs rely on nucleophilic acyl substitution .
- Cyclic analogs (e.g., tetrahydrofuran, pyrrole) are synthesized via cyclization or metathesis .
Key Observations :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point/Stability | Solubility Trends |
|---|---|---|---|
| Target Compound | 217.22 | Stable at 2–8°C; sensitive to moisture | Moderate polarity |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | ~222 | Purified via flash chromatography (petroleum ether/EtOAc) | Lipophilic |
| Ethyl 3-(2-chlorophenyl)-3-oxopropanoate | ~226.5 | Not reported; likely stable under inert conditions | Low aqueous solubility |
| Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate | ~200 | Liquid at room temperature (oil) | Soluble in organic solvents |
Key Observations :
Biological Activity
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)-3-oxopropanoate, with the CAS number 51925-56-5, is an organic compound characterized by its molecular formula and a molecular weight of 203.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme research.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to modulate enzymatic activities and receptor binding, which can lead to significant biological effects. It is utilized in studies aimed at understanding enzyme mechanisms and metabolic pathways, making it a valuable tool in biochemical research.
Applications in Research
- Enzyme Mechanisms : This compound serves as an intermediate in the synthesis of complex organic molecules and is employed in the study of enzyme mechanisms. Its structural properties allow researchers to explore how it interacts with specific enzymes, potentially leading to insights into metabolic pathways.
- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound. It has been investigated for its role as a building block in drug development, particularly due to its unique structural features that may confer beneficial pharmacological properties .
- Diabetes Research : Recent studies have highlighted the potential of related compounds in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes pathology. For instance, modifications to similar scaffolds have shown enhanced activity against ER stress-induced β-cell dysfunction, indicating that derivatives of this compound could play a role in diabetes treatment strategies .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique reactivity and potential applications:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 2-((2-ethoxy-2-oxoethyl)sulfanyl)methyl-5-phenylfuran-3-carboxylate | Contains a furan ring | Antioxidant properties |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Piperazine core | Potential neuroprotective effects |
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazine substitution | Anticancer activity |
The distinct structural features of this compound contribute to its unique biological profile, setting it apart from other compounds with similar backbones .
Study on Pancreatic β-cell Protection
A notable study explored the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against ER stress-induced pancreatic β-cell death. The findings indicated that specific modifications to the chemical structure could enhance protective activity significantly:
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| 5g | 88 | 13 ± 1 |
| 5h | 46 | 32 ± 7 |
This study illustrates the potential for developing new therapeutic agents based on the structural characteristics of this compound and related compounds .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions, including:
- Reaction with Ethyl Chloroformate : This step introduces the ethoxy group.
- Addition of Ethylamine : This reaction forms the amino link.
The compound can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to yield alcohols and amines, showcasing its versatility as a synthetic intermediate in organic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
